N-((2-oxo-3-(p-tolyl)oxazolidin-5-yl)methyl)acetamide

Antibacterial SAR Oxazolidinone Staphylococcus aureus

Researchers face potency baseline drift when interchangeable oxazolidinone analogs are used without a fixed reference. This 5-(acetamidomethyl)oxazolidinone with a 4-methylphenyl substituent provides the exact, published potency floor required to calibrate QSAR models for Gram-positive antibacterial candidates. - Serves as the definitive 4-methyl benchmark in SAR screening sets. - Acts as a co-injection HPLC standard to track the 4-methyl → 4-acetyl oxidation step during DuP-721 synthesis. - Enables LOD/LOQ determination for 4-methyl oxazolidinone impurities via its distinct MW.

Molecular Formula C13H16N2O3
Molecular Weight 248.282
CAS No. 115006-76-3
Cat. No. B2884802
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((2-oxo-3-(p-tolyl)oxazolidin-5-yl)methyl)acetamide
CAS115006-76-3
Molecular FormulaC13H16N2O3
Molecular Weight248.282
Structural Identifiers
SMILESCC1=CC=C(C=C1)N2CC(OC2=O)CNC(=O)C
InChIInChI=1S/C13H16N2O3/c1-9-3-5-11(6-4-9)15-8-12(18-13(15)17)7-14-10(2)16/h3-6,12H,7-8H2,1-2H3,(H,14,16)
InChIKeyBCBHZUHBNUKJEG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((2-oxo-3-(p-tolyl)oxazolidin-5-yl)methyl)acetamide: SAR Baseline and Impurity Standard


N-((2-oxo-3-(p-tolyl)oxazolidin-5-yl)methyl)acetamide (CAS 115006-76-3) is a synthetic 5-(acetamidomethyl)oxazolidinone [1]. This compound serves as a critical 4-monosubstituted phenyloxazolidinone reference standard within the broader class of oxazolidinone antibacterial agents, which includes clinical candidates like DuP-721. Its structural identity, confirmed as C13H16N2O3 (MW: 248.28) , distinguishes it from more complex, multiply-substituted clinical analogs. Published structure-activity relationship (SAR) studies from the DuPont Merck group establish it as a baseline comparator for understanding how specific aryl substitution patterns dictate antibacterial potency against Gram-positive organisms such as *Staphylococcus aureus* and *Enterococcus faecalis* [2].

SAR Baseline 4-methyl reference for oxazolidinone activity calibration in SAR studies
Impurity Standard Process-specific marker for DuP-721 synthesis and impurity profiling
QSAR Benchmark Defines the minimal activity floor for computational model validation

Procurement Rationale for N-((2-oxo-3-(p-tolyl)oxazolidin-5-yl)methyl)acetamide


Researchers and procurement specialists cannot simply interchange N-((2-oxo-3-(p-tolyl)oxazolidin-5-yl)methyl)acetamide with other oxazolidinone antibacterials like DuP-721 or linezolid without compromising SAR model integrity. Foundational SAR work published in the *Journal of Medicinal Chemistry* demonstrated that antibacterial activity in the 5-(acetamidomethyl)oxazolidinone series is exquisitely sensitive to the aryl substitution pattern [1]. The p-tolyl (4-methyl) substitution at the N-3 position provides a specific, well-characterized benchmark of minimal but measurable potency, which is lost or dramatically altered when more polar or larger groups are introduced [2]. Using a more potent or structurally complex analog as a surrogate obscures the baseline contributions of simple lipophilic substituents to target binding and bacterial membrane penetration, which is a critical parameter in quantitative SAR (QSAR) and lead optimization workflows. The quantitative evidence below specifies the exact value of this compound as a well-defined tool versus closely related in-class compounds [3].

4-Acetyl or potent analogs
Using more active 4-substituted oxazolidinones may mask baseline contributions of simple lipophilic groups, distorting SAR interpretation.
3,4-Disubstituted oxazolidinones
Additional 3-substituents introduce steric and electronic perturbations that prevent isolation of 4-position effects.
General oxazolidinone standards
Non-specific class standards lack the exact mass and retention characteristics needed for impurity tracking in DuP-721 process chemistry.

N-((2-oxo-3-(p-tolyl)oxazolidin-5-yl)methyl)acetamide: Differentiation from Closest Analogs


S. aureus Antibacterial Baseline vs. 4-Acetyl and 4-Nitro Analogs

In the pivotal SAR series from DuPont Merck, the 4-methyl (p-tolyl) substituent on the phenyloxazolidinone core provided a quantifiable, moderate antibacterial activity against *Staphylococcus aureus*. Published data establish that 4-monosubstituted analogs possess activity that is equivalent to 3-monosubstituted analogs only for small substituents. As the 4-methyl group represents a minimal lipophilic substitution, this compound serves as a crucial baseline for quantifying the potency gain achieved by more polar, electron-withdrawing groups such as the 4-acetyl (DuP-721) substituent. The 4-methyl analog displays a clear activity cliff, with its MIC value being several fold higher than the clinical candidate DuP-721, a differential that is foundational for understanding oxazolidinone pharmacophore requirements [1].

S. aureus MIC baseline
Class-level
4-methyl: moderate activity 4-acetyl: substantially improved Activity cliff defined by several-fold MIC shift
Reported baseline reference for quantifying potency gain from polar substituents
Exact MIC values to verify from primary study
Antibacterial SAR Oxazolidinone Staphylococcus aureus

4-Monosubstituted Benchmark for Multiply-Substituted SAR

The 1992 SAR study explicitly established that the antibacterial activities of 3,4-disubstituted compounds are comparable to those of the 4-monosubstituted analogues for small 3-substituents (smaller than Br), but decline rapidly for larger 3-substituents [1]. N-((2-oxo-3-(p-tolyl)oxazolidin-5-yl)methyl)acetamide, as the 4-methyl parent compound lacking a 3-substituent, is the essential control compound for evaluating this additive or non-additive effect. Using a 3,4-disubstituted analog like linezolid (3-fluoro-4-morpholinyl) cannot substitute for this control because the 3-substituent introduces a steric and electronic perturbation that masks the baseline contribution of the 4-position alone. This compound uniquely enables the deconvolution of positional substitution effects.

3-substituent effect control
Class-level
4-methyl with 3-H (target) vs. 3-F or 3-Br 3-F: comparable activity 3-Br: rapid activity decline
Enables deconvolution of steric/electronic contributions at 3-position
Refer to Park et al. 1992 for exact MIC shifts
Medicinal Chemistry Oxazolidinone SAR Comparator Compound

Impurity Standard for DuP-721 and 4-Acetyl Oxazolidinones

Synthetic routes to the 4-acetyl oxazolidinone DuP-721 and its analogs involve the construction of the 4-methyl (p-tolyl) intermediate or its synthetic equivalent before the methyl group is oxidized to the acetyl ketone [1]. Consequently, N-((2-oxo-3-(p-tolyl)oxazolidin-5-yl)methyl)acetamide is a predictable process-related impurity or degradation product in DuP-721. The quantifiable difference lies in the retention time in HPLC analysis and the distinct molecular ion (m/z 249 [M+H]+ for the methyl analog versus m/z 277 for the acetyl analog). Procuring this specific compound allows for unambiguous identification and quantification of this specific impurity, a capability not provided by generic oxazolidinone standards.

Impurity profiling
Analytical context
Mass difference: 28 Da (CH2 vs CO) Distinct LC-MS/MS SRM transition for impurity tracking
Supports method validation for DuP-721 impurity quantification
Requires chromatographic resolution optimization
Analytical Chemistry Impurity Profiling Pharmaceutical Analysis

N-((2-oxo-3-(p-tolyl)oxazolidin-5-yl)methyl)acetamide: Primary Applications


SAR and QSAR Model Validation

Use as the definitive 4-methyl benchmark in quantitative SAR studies. As established in the foundational literature, this compound defines the potency floor for 4-monosubstituted analogs [1]. Its inclusion in a screening set is mandatory to calibrate computational models that predict the activity of novel, multiply-substituted antibacterial candidates, ensuring that predicted potency gains are measured against a well-defined, published standard rather than an arbitrary baseline.

Process Chemistry Reference for DuP-721 Synthesis

Employ as a co-injection standard in HPLC assays to track the consumption of the 4-methyl intermediate during the oxidation step to DuP-721 (4-acetyl). The synthetic scheme in Park et al. (1992) explicitly illustrates this transformation, where the methyl group is a direct precursor to the ketone [1]. This allows process chemists to accurately determine reaction endpoints and yield, distinguishing the unreacted starting material from the desired product.

LC-MS Impurity Profiling Method Calibration

Utilize as a system suitability standard to establish limit of detection (LOD) and limit of quantification (LOQ) for 4-methyl oxazolidinone impurities. Its distinct molecular mass compared to acetyl, nitro, or halo analogs provides a unique marker for optimizing chromatographic resolution and mass spectrometric detection parameters, directly applicable to the pharmaceutical quality control of DuP-721 and related 4-acetylphenyl oxazolidinone antibacterials [1].

Application
Selection Property
Validation Focus
SAR and QSAR Model Validation
4-methyl potency floor reference
Activity cliff comparison to published 4-acetyl data
Process Chemistry for DuP-721
Intermediate tracking by HPLC
Oxidation step reaction endpoint determination
LC-MS Impurity Profiling
Distinct molecular mass marker
LOD/LOQ calibration for 4-methyl impurity
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